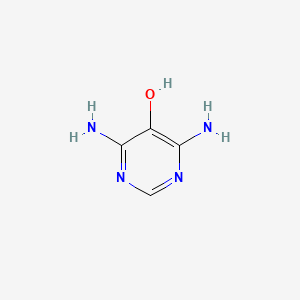
2-Methyl-5-phenyl-1h-pyrrole-3-carboxylic acid
Descripción general
Descripción
“2-Methyl-5-phenyl-1h-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C12H11NO2 . It is used as a reagent in the discovery of pyrrolone antimalarials . The compound also opens the possibility of introducing a second hydrophobic site linked to the central core by a sulfonyl group at the N1 position of pyrrole .
Molecular Structure Analysis
The molecular weight of “2-Methyl-5-phenyl-1h-pyrrole-3-carboxylic acid” is 201.22 . The InChI code for this compound is 1S/C12H11NO2/c1-8-10(12(14)15)7-11(13-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“2-Methyl-5-phenyl-1h-pyrrole-3-carboxylic acid” is a powder with a melting point of 190-191°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Law et al. (1984) discusses a general synthesis approach for pyrrole-2-carboxylic acid derivatives, which could potentially include compounds like 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid. The reaction between substituted 2H-azirines and enamines yields dihydropyrroles, which on acid treatment can produce compounds like the one (Law et al., 1984).
Crystallographic and Theoretical Studies
- Maurin et al. (2002) conducted crystallographic and theoretical studies on similar pyrrole-3-carboxylic acid derivatives. Such studies help understand the molecular structure and potential applications of these compounds in various fields (Maurin et al., 2002).
Reaction with Epoxides
- Research by Irwin and Wheeler (1972) explored the reaction of methyl pyrrole-2-carboxylate with epoxides, providing insight into the chemical reactivity and potential applications of pyrrole carboxylic acids in organic synthesis (Irwin & Wheeler, 1972).
Structural Analysis
- Aliev et al. (1995) studied the reaction leading to a pyrrole derivative structurally similar to 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, emphasizing the importance of structural analysis in understanding these compounds (Aliev et al., 1995).
Hydrogen-Bonding Motifs
- A study by Lin et al. (1998) on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, which are structurally related to the compound , highlights the role of hydrogen-bonding motifs in forming various dimensional networks. This has implications in materials science and crystal engineering (Lin et al., 1998).
Safety And Hazards
Direcciones Futuras
The degradation of the 1H-pyrrolo[3,2-c]quinoline scaffold to provide the 2-phenyl-1H-pyrrole-3-carboxamide, which retains recognition of 5-HT6R, has changed the compound’s activity at 5-HT6R-operated signaling pathways from neutral antagonism to inverse agonism . This suggests that “2-Methyl-5-phenyl-1h-pyrrole-3-carboxylic acid” and its derivatives could be further evaluated for their potential as cognition-enhancing agents .
Propiedades
IUPAC Name |
2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-10(12(14)15)7-11(13-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXKXRVCTYULQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281250 | |
| Record name | 2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenyl-1h-pyrrole-3-carboxylic acid | |
CAS RN |
5441-73-6 | |
| Record name | NSC20995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B3053470.png)

![2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol](/img/structure/B3053475.png)




![[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B3053481.png)



